2-(1,1-Dimethoxy-2-hydroxypropyl)-6-chlorocarbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rp-8-bromo-Cyclic AMPS (sodium salt) is a cell-permeable analog of cyclic adenosine monophosphate (cAMP). It combines an exocyclic sulfur substitution in the equatorial position of the cyclophosphate ring with a bromine substitution in the adenine base of cAMP . This compound acts as an antagonist of cAMP-dependent protein kinases (PKAs) and is resistant to hydrolysis by cyclic nucleotide phosphodiesterases .
Preparation Methods
The synthesis of Rp-8-bromo-Cyclic AMPS (sodium salt) involves the substitution of the adenine base of cAMP with bromine and the incorporation of an exocyclic sulfur atom in the cyclophosphate ring . The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including bromination and thiophosphorylation reactions . Industrial production methods are not widely disclosed, but they likely involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Rp-8-bromo-Cyclic AMPS (sodium salt) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the adenine base can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The sulfur atom in the cyclophosphate ring can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis Resistance: This compound is resistant to hydrolysis by cyclic nucleotide phosphodiesterases, which is a significant feature for its stability.
Common reagents and conditions used in these reactions include brominating agents, thiophosphorylating agents, and specific solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Rp-8-bromo-Cyclic AMPS (sodium salt) has several scientific research applications:
Cell Biology: It is used to study cAMP signaling pathways and their role in cellular processes.
Biochemistry: As an antagonist of cAMP-dependent protein kinases, it helps in understanding the regulation of these kinases.
Pharmacology: It is used in drug discovery and development to investigate the effects of cAMP signaling modulation.
Medical Research: It aids in studying diseases related to cAMP signaling dysregulation, such as certain cancers and cardiovascular diseases.
Mechanism of Action
Rp-8-bromo-Cyclic AMPS (sodium salt) exerts its effects by antagonizing cAMP-dependent protein kinases (PKAs). It binds to the cyclic nucleotide binding sites of PKAs, preventing the activation of these kinases by endogenous cAMP . This inhibition affects various downstream signaling pathways regulated by PKAs, influencing cellular processes such as gene expression, metabolism, and cell proliferation .
Comparison with Similar Compounds
Rp-8-bromo-Cyclic AMPS (sodium salt) is unique due to its dual substitution with bromine and sulfur, which enhances its stability and resistance to hydrolysis . Similar compounds include:
8-Bromo-cAMP (sodium salt): A long-acting derivative of cAMP that activates PKA but is resistant to degradation by cyclic AMP phosphodiesterase.
8-Bromoadenosine 3’,5’-cyclic monophosphorothioate: Another analog of cAMP with similar properties but different substitution patterns.
These compounds share similar applications in research but differ in their specific chemical modifications and resulting properties.
Properties
IUPAC Name |
1-(6-chloro-9H-carbazol-2-yl)-1,1-dimethoxypropan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-10(20)17(21-2,22-3)11-4-6-13-14-9-12(18)5-7-15(14)19-16(13)8-11/h4-10,19-20H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDQYWLFPXKKNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)(OC)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114041-35-9 |
Source
|
Record name | 2-(1,1-Dimethoxy-2-hydroxypropyl)-6-chlorocarbazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114041359 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(1,1-DIMETHOXY-2-HYDROXYPROPYL)-6-CHLOROCARBAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LL0J6029U0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.